molecular formula C9H11BO5 B14762131 3-Borono-2-ethoxyphenylboronic acid

3-Borono-2-ethoxyphenylboronic acid

Cat. No.: B14762131
M. Wt: 209.99 g/mol
InChI Key: MJOALTXPTFGMJW-UHFFFAOYSA-N
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Description

3-Borono-2-ethoxyphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Borono-2-ethoxyphenylboronic acid typically involves the borylation of 2-ethoxyphenyl derivatives. One common method is the reaction of 2-ethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are conducted at low temperatures to prevent decomposition of the organometallic intermediates.

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Borono-2-ethoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation of the boronic acid group.

Scientific Research Applications

3-Borono-2-ethoxyphenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Borono-2-ethoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the halogenated substrate.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the ethoxy group, making it less sterically hindered.

    2-Methoxyphenylboronic Acid: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.

    4-Borono-2-ethoxyphenylboronic Acid: Similar structure but with the boronic acid group in a different position on the phenyl ring.

Uniqueness

3-Borono-2-ethoxyphenylboronic acid is unique due to the presence of both the boronic acid and ethoxy groups, which influence its reactivity and solubility. The ethoxy group can provide steric hindrance, affecting the compound’s behavior in coupling reactions and its overall stability .

Properties

Molecular Formula

C9H11BO5

Molecular Weight

209.99 g/mol

IUPAC Name

3-borono-2-ethoxybenzoic acid

InChI

InChI=1S/C9H11BO5/c1-2-15-8-6(9(11)12)4-3-5-7(8)10(13)14/h3-5,13-14H,2H2,1H3,(H,11,12)

InChI Key

MJOALTXPTFGMJW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)O)OCC)(O)O

Origin of Product

United States

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